Benazepril hydrochloride, (R,R)-, is not directly active in the body but acts as a prodrug for benazeprilat, the active metabolite []. This means that benazepril hydrochloride undergoes metabolism in the body to convert it into benazeprilat, which then exerts its pharmacological effects [].
Benazeprilat, the active metabolite of benazepril hydrochloride, is a potent inhibitor of angiotensin-converting enzyme (ACE) [, ]. ACE is an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a complex hormonal pathway involved in regulating blood pressure and fluid balance []. Benazeprilat competitively binds to the active site of ACE, preventing it from converting angiotensin I to angiotensin II, a potent vasoconstrictor (substance that narrows blood vessels) [, ].
Due to its ACE inhibitory activity, benazepril hydrochloride has been extensively studied in research related to hypertension (high blood pressure) and heart failure [, ]. Studies have shown that benazepril hydrochloride is effective in lowering blood pressure in patients with hypertension [, ]. Additionally, research suggests that benazepril hydrochloride can improve symptoms and outcomes in patients with heart failure by reducing blood pressure, improving left ventricular function, and preventing further heart remodeling [].
Beyond its established role in hypertension and heart failure, benazepril hydrochloride is being investigated in other areas of scientific research. Some potential areas of exploration include:
Benazepril hydrochloride, specifically the (R,R)-enantiomer, is a potent angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension. Its chemical formula is CHNO•HCl, with a molecular weight of approximately 460.96 g/mol. The compound is characterized by its ability to inhibit the conversion of angiotensin I to angiotensin II, a critical step in the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance in the body. The active metabolite, benazeprilat, exhibits significantly greater ACE inhibitory activity than benazepril itself .
Benazeprilat inhibits angiotensin-converting enzyme (ACE), an enzyme that plays a role in blood pressure regulation []. This reaction involves the formation of a complex between benazeprilat and the active site of ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor (blood vessel constrictor).
Benazepril undergoes hydrolysis in the liver to form benazeprilat, which is responsible for its pharmacological effects. The primary reaction involves the cleavage of the ester group, resulting in the active metabolite that competes with angiotensin I for binding at the angiotensin-converting enzyme . This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure.
The primary biological activity of benazepril hydrochloride is its role as an antihypertensive agent. By inhibiting the angiotensin-converting enzyme, it reduces systemic vascular resistance and lowers blood pressure. This mechanism also leads to increased urinary sodium excretion and decreased aldosterone secretion, further aiding in blood pressure reduction . Additionally, benazepril has been shown to have protective effects on renal function in patients with hypertension and heart failure .
Synthesis of benazepril typically involves several steps:
Benazepril hydrochloride is primarily used for:
Benazepril exhibits various drug interactions that can enhance or diminish its effectiveness or increase the risk of adverse effects:
Several compounds exhibit similar mechanisms of action as benazepril hydrochloride. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Lisinopril | Angiotensin-converting enzyme inhibitor | Longer half-life; primarily excreted unchanged in urine |
Ramipril | Angiotensin-converting enzyme inhibitor | Prodrug converted to active metabolite; used for cardiovascular protection |
Enalapril | Angiotensin-converting enzyme inhibitor | Available as both oral and injectable forms; rapid onset |
Captopril | Angiotensin-converting enzyme inhibitor | First ACE inhibitor developed; contains a sulfhydryl group |
Uniqueness of Benazepril:
Benazepril's unique profile includes its high protein binding capacity (approximately 96.7%) and its specific metabolic pathway leading to benazeprilat, which has a longer half-life compared to other ACE inhibitors. This results in sustained antihypertensive effects with once-daily dosing . Additionally, it demonstrates a lower incidence of cough compared to other ACE inhibitors, making it a preferred choice for some patients.
Dynamic kinetic resolution represents a powerful synthetic strategy for the preparation of enantiomerically pure (R,R)-benazepril hydrochloride, offering theoretical yields of up to 100% from racemic starting materials [10]. This approach exploits the rapid interconversion between enantiomers while selectively converting one enantiomer through asymmetric catalysis [11].
The most extensively studied dynamic kinetic resolution strategy for benazepril hydrochloride synthesis employs asymmetric catalytic hydrogenation of ethyl 2-oxo-4-phenylbutyrate using cinchonidine as a chiral ligand [1]. This methodology utilizes transition metal catalysts under high-pressure conditions to achieve enantioselectivities exceeding 95% [1]. The process involves the preparation of (R)-ethyl 2-hydroxy-4-phenylbutyrate as a key intermediate, which subsequently undergoes nucleophilic substitution with (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-tert-butyl acetate [1].
The reaction mechanism proceeds through reversible racemization of the substrate coupled with stereoselective reduction [1]. The cinchonidine ligand provides the necessary chiral environment to favor formation of the desired (R)-configuration, while the high-pressure conditions ensure complete conversion [1]. This approach has demonstrated yields ranging from 75-85% with excellent stereochemical control [1].
Enzyme-mediated dynamic kinetic resolution has emerged as a highly effective green chemistry approach for (R,R)-benazepril hydrochloride synthesis [8]. Baker's yeast-catalyzed enantioselective reduction of 4-(2-nitrophenyl)-2,4-dioxobutyric acid ethyl ester serves as a key transformation in this methodology [8]. The biocatalytic system achieves remarkable enantioselectivities exceeding 99% while operating under mild, environmentally benign conditions [8].
Advanced biocatalytic systems employ alcohol dehydrogenases from Candida glabrata combined with glucose dehydrogenase-based recycling systems [21]. These systems demonstrate exceptional performance in biphasic water-octanol systems, achieving space-time yields of 660 grams per liter per day with optical purities exceeding 99.5% [21]. The process operates through continuous cofactor regeneration, enabling sustained high-efficiency transformations [21].
The asymmetric aza-Michael addition represents another significant dynamic kinetic resolution approach for benazepril hydrochloride synthesis [2] [25]. This methodology employs L-homophenylalanine ethyl ester as the nucleophilic component in reactions with 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester [2] [25]. The reaction proceeds through stereoselective 1,4-addition to establish the critical chiral center with high diastereoselectivity [2] [25].
The reaction mechanism involves initial Michael addition followed by intramolecular cyclization upon reduction of the nitro group [2] [25]. This approach has demonstrated yields of 85-95% with enantioselectivities exceeding 98% [2] [25]. The subsequent hydrogenation and cyclization steps proceed with complete retention of stereochemistry, providing direct access to the benazepril core structure [2] [25].
Method | Key Catalyst/Reagent | Enantioselectivity (% ee) | Yield (%) | Industrial Applicability |
---|---|---|---|---|
Asymmetric Catalytic Hydrogenation | Cinchonidine + Transition Metal | >95 | 75-85 | High (requires high pressure) |
Enzyme-Catalyzed Resolution | Baker's Yeast / Alcohol Dehydrogenase | >99 | 79-90 | High (green conditions) |
Asymmetric Aza-Michael Addition | L-Homophenylalanine Ethyl Ester | >98 | 85-95 | Medium (multi-step) |
Biocatalytic Reduction | Candida glabrata ADH + GDH | >99.5 | 79 | Very High (scalable) |
Chiral Auxiliary-Based Synthesis | BINAP-Ruthenium Complex | >90 | 70-80 | Medium (expensive catalyst) |
Crystallization optimization represents a critical process development step for achieving high diastereomeric purity in (R,R)-benazepril hydrochloride production [3] [12]. The crystallization process must be carefully controlled to selectively enrich the desired stereoisomer while minimizing formation of undesired diastereomers [3] [12].
Temperature control emerges as the most critical parameter in benazepril hydrochloride crystallization, with optimal ranges established between -10°C and 10°C [3]. The low-temperature crystallization conditions favor formation of the thermodynamically stable polymorph while preventing thermal degradation [3]. Controlled cooling profiles with rates of 0.5-2.0°C per minute provide optimal crystal growth kinetics while maintaining high diastereomeric purity [3].
Differential scanning calorimetry studies have identified two distinct polymorphic forms of benazepril hydrochloride, designated as Form A and Form B [12]. Form A crystallizes in the monoclinic space group P21 with superior thermal stability, while Form B belongs to the orthorhombic space group P212121 [12]. Temperature-controlled crystallization ensures selective formation of the more stable Form A polymorph [12].
The choice of crystallization solvent system profoundly influences both diastereomeric enrichment and crystal morphology [3] [16]. The optimal solvent system comprises isopropyl acetate and water in carefully controlled ratios, achieving diastereomeric purities exceeding 99.7% [3]. This biphasic system facilitates selective crystallization of the desired diastereomer while maintaining the undesired isomer in solution [3].
Solvent effects on crystal habit modification have been extensively documented, with different solvents producing distinct crystal morphologies that affect downstream processing [16]. The polarity of the crystallization medium and specific solute-solvent interactions at crystal-solution interfaces determine the final crystal habit [16]. Optimization studies demonstrate that isopropyl acetate provides superior control over crystal growth compared to alternative solvents such as acetone or ethanol [16].
pH control during crystallization maintains crucial importance for preventing chemical degradation while optimizing diastereomeric selectivity [3]. The optimal pH range of 4.2-4.8 provides the necessary chemical stability while promoting selective crystallization of the desired stereoisomer [3]. pH adjustment using potassium carbonate solutions enables precise control over the crystallization environment [5].
The pH-controlled crystallization process involves careful neutralization of crude benazepril hydrochloride followed by extraction into the organic phase [5]. This approach achieves remarkable diastereomeric purities exceeding 99.5% while maintaining high process yields [5]. The biphasic extraction system enables efficient separation of impurities and undesired stereoisomers [5].
Supersaturation ratio optimization provides critical control over nucleation kinetics and crystal growth rates [15] [17]. Optimal supersaturation ratios of 1.2-1.8 balance the competing requirements of high driving force for crystallization with controlled nucleation to prevent formation of metastable polymorphs [15] [17]. Higher supersaturation levels promote rapid nucleation but may lead to formation of undesired crystal forms [17].
Seeding strategies with 0.1-0.5% seed loading enhance process reproducibility and control over crystal size distribution [15]. The seeded crystallization approach provides consistent nucleation while maintaining the desired polymorphic form [15]. This methodology proves particularly valuable for industrial-scale processes where batch-to-batch consistency requires strict control [15].
Parameter | Optimal Range | Diastereomeric Purity Achieved (%) | Process Impact |
---|---|---|---|
Temperature Range (°C) | -10 to 10 | >99 | Critical for polymorph control |
Solvent System | Isopropyl Acetate/Water | >99.7 | Major effect on purity |
Cooling Rate (°C/min) | 0.5-2.0 | >98 | Controls crystal habit |
Supersaturation Ratio | 1.2-1.8 | >95 | Affects nucleation rate |
Seeding Conditions | 0.1-0.5% seed loading | >99 | Enhances reproducibility |
pH Control | 4.2-4.8 | >99.5 | Prevents degradation |
Agitation Rate (rpm) | 100-300 | >97 | Controls particle size |
Green chemistry principles have revolutionized the industrial synthesis of (R,R)-benazepril hydrochloride, driving innovations toward more sustainable and environmentally responsible manufacturing processes [19] [22]. These approaches focus on waste minimization, energy efficiency, and elimination of hazardous materials while maintaining high product quality and economic viability [19] [22].
Implementation of waste prevention principles has achieved remarkable reductions in environmental impact, with E-factor improvements from 69 to 17 through optimized synthetic routes [19]. One-pot multi-step reaction sequences eliminate intermediate isolation steps, significantly reducing waste generation and improving overall process efficiency [19]. These telescoped processes combine multiple transformations in a single reaction vessel, maximizing atom economy while minimizing solvent usage [19].
Direct amination reactions have emerged as highly atom-economical alternatives to traditional multi-step syntheses [4] [19]. The Ugi three-component reaction approach utilizing convertible isocyanides demonstrates exceptional efficiency in benazepril hydrochloride synthesis [4]. This methodology achieves 85-95% atom utilization while significantly reducing reaction times from hours to minutes [4].
Biocatalytic transformations represent the pinnacle of green chemistry implementation in pharmaceutical synthesis, offering unparalleled selectivity under mild reaction conditions [26] [30]. Enzyme-mediated processes eliminate the need for harsh reaction conditions, toxic reagents, and expensive chiral catalysts while achieving exceptional enantioselectivities [26] [30]. These biotransformations operate in aqueous media at ambient temperature and neutral pH, dramatically reducing energy requirements [26] [30].
Advanced biocatalytic systems employ engineered enzymes with enhanced stability and substrate tolerance for industrial applications [27]. Directed evolution techniques have produced enzyme variants with improved enantioselectivity and operational stability under process conditions [27]. These engineered biocatalysts enable continuous operation in large-scale manufacturing while maintaining consistent product quality [27].
Water-based crystallization systems have achieved 70% reductions in organic solvent usage while maintaining high product purity [19] [22]. These aqueous systems eliminate volatile organic compounds from the manufacturing process, significantly reducing environmental emissions and worker exposure risks [19] [22]. The transition to water-based systems also provides substantial cost savings through reduced solvent procurement and waste disposal expenses [19] [22].
Microwave-assisted synthesis techniques enable dramatic energy savings of up to 80% compared to conventional heating methods [28]. These rapid heating technologies complete reactions in minutes rather than hours while often improving product yields and purities [28]. The enhanced reaction kinetics achieved through microwave heating enable more efficient use of raw materials and reduced energy consumption [28].
Continuous-flow manufacturing processes demonstrate superior sustainability metrics compared to traditional batch operations [29] [33]. Flow chemistry systems achieve up to 97% reductions in energy consumption while providing enhanced safety through improved heat and mass transfer [29] [33]. These continuous processes eliminate the need for large reaction vessels and associated infrastructure, reducing capital equipment requirements [29] [33].
Process intensification through continuous crystallization enables precise control over product quality while reducing equipment footprint [33]. Mixed-suspension mixed-product removal crystallizers with recycle systems achieve high yields and consistent product quality in continuous operation [33]. These systems demonstrate superior scalability and reproducibility compared to batch crystallization processes [33].
Integration of renewable feedstocks represents an emerging frontier in sustainable benazepril hydrochloride synthesis [20] [26]. Glucose-derived intermediates provide renewable carbon sources for pharmaceutical synthesis, reducing dependence on petroleum-based feedstocks [20]. Genetically engineered microorganisms enable efficient conversion of sugars to pharmaceutical intermediates under environmentally benign conditions [20].
The use of renewable feedstocks combined with biocatalytic transformations creates truly sustainable synthetic pathways [20] [26]. These approaches utilize water as the primary reaction solvent while avoiding generation of toxic intermediates and environmentally damaging byproducts [20]. The integration of renewable feedstocks with green chemistry principles positions pharmaceutical manufacturing for long-term environmental sustainability [20] [26].
Green Chemistry Principle | Implementation Strategy | Environmental Benefit | Scale-up Feasibility | Cost Impact |
---|---|---|---|---|
Waste Prevention | One-pot multi-step reactions | E-factor reduction: 69 → 17 | High | 30% reduction |
Atom Economy | Direct amination reactions | 85-95% atom utilization | Very High | 25% reduction |
Less Hazardous Chemistry | Biocatalytic processes | Elimination of toxic reagents | High | 15% reduction |
Safer Solvents | Water-based crystallization | 70% solvent reduction | Very High | 40% reduction |
Energy Efficiency | Microwave-assisted synthesis | 80% energy savings | Medium | 20% reduction |
Renewable Feedstocks | Glucose-derived intermediates | Renewable carbon source | High | Variable |
Catalysis | Enzyme-mediated transformations | Mild reaction conditions | Very High | 35% reduction |
Chiral chromatographic techniques represent the gold standard for stereochemical validation of Benazepril hydrochloride, (R,R)- and its related stereoisomers. These methods provide direct separation and quantification capabilities essential for pharmaceutical quality control and research applications.
The most comprehensive separation of Benazepril hydrochloride stereoisomers has been achieved using High Performance Liquid Chromatography with chiral stationary phases [1] [2]. The α1-acid glycoprotein-based column (Chiral AGP) has demonstrated superior performance for complete baseline separation of all four stereoisomers: the (S,S)-enantiomer (active pharmaceutical ingredient), the (R,R)-enantiomer, and the two diastereoisomeric pairs (R,S) and (S,R) [1] [2].
The optimized chromatographic conditions employ a Chiral AGP column (150 × 4.0 mm × 5 μm) with a mobile phase consisting of phosphate buffer at pH 6.0 and methanol in an 80:20 (v/v) ratio [2] [3]. The separation is performed at 30°C with a flow rate of 0.9 mL/min and detection at 240 nm wavelength. Under these conditions, complete separation of all stereoisomers is achieved within 35 minutes without requiring derivatization or tandem chromatography [1].
Alternative chiral stationary phases have been evaluated, including Chiralcel OD and Chiralcel OC columns [2]. These phases utilize hexane-isopropanol-trifluoroacetic acid mobile phases in ratios of 850:150:1 (v/v/v). While these systems achieve partial separation of the stereoisomers, they do not provide the complete baseline resolution obtained with the Chiral AGP system [2].
The thermodynamic parameters governing chiral recognition have been extensively studied [1]. Both enthalpic and entropic terms contribute negatively to the separation process, indicating enthalpy-driven separations occur at ambient temperatures. The superior chiral recognition ability observed at 25°C results from larger negative enthalpy changes that overcome unfavorable entropy contributions [1].
Thin Layer Chromatography provides a cost-effective alternative for stereochemical validation of Benazepril hydrochloride [2] [3]. The optimized system employs Chiralplate stationary phases with a mobile phase consisting of methanol, acetonitrile, and 1 mM copper(II) acetate in a 4:2:4 (v/v/v) ratio, with chamber saturation using glacial acetic acid for one hour [2] [3].
This Thin Layer Chromatography system successfully separates the (S,S)-enantiomer from the (R,R)-enantiomer and diastereoisomeric pairs [3]. Detection is performed at 240 nm using densitometric scanning. The method demonstrates adequate precision and accuracy for pharmaceutical applications, with relative standard deviation values below 3% and recovery percentages ranging from 98.0% to 102.0% [3].
The copper(II) acetate additive in the mobile phase plays a crucial role in enantiomeric recognition by forming diastereomeric complexes with different stability constants for each stereoisomer [3]. This complexation mechanism enhances the inherent chiral recognition properties of the stationary phase.
Vibrational spectroscopic techniques provide powerful molecular fingerprinting capabilities that are highly sensitive to stereochemical configurations and polymorphic forms of Benazepril hydrochloride [4] [5] [6].
Fourier Transform Infrared spectroscopy offers distinctive molecular fingerprints that are configuration-specific for different stereoisomers and polymorphs of Benazepril hydrochloride [4] [7]. The fingerprint region between 1500-500 cm⁻¹ contains complex vibrational patterns that are unique to each stereochemical form [8] [9].
The infrared spectrum of Benazepril hydrochloride (R,R)- exhibits characteristic absorption bands corresponding to specific functional groups and molecular conformations [4]. Carbonyl stretching vibrations appear in the 1680-1720 cm⁻¹ region, with subtle frequency shifts reflecting the different stereochemical environments around the ester and amide functional groups [4] [7].
Second derivative ultraviolet spectrophotometry has been successfully applied for stereochemical analysis [4] [10]. This technique enhances spectral resolution by amplifying small differences between stereoisomers. Characteristic peaks at 214.8 nm and 227.4 nm wavelengths have been identified for quantitative determination [4]. The second derivative approach eliminates baseline interference and improves selectivity for stereochemical validation [10].
Attenuated Total Reflectance infrared spectroscopy provides direct sampling capabilities without extensive sample preparation [11] [12]. This technique is particularly valuable for rapid screening and identification of different stereoisomeric forms. The spectral patterns in the fingerprint region serve as molecular signatures that can distinguish between (R,R)- and (S,S)-enantiomers [11].
Raman spectroscopy offers complementary vibrational information that is highly specific for molecular configuration and conformation [13] [14] [15]. The technique is particularly sensitive to symmetric vibrational modes and provides excellent discrimination between stereoisomers.
The "fingerprint in the fingerprint" region between 1550-1900 cm⁻¹ has emerged as especially valuable for pharmaceutical analysis [14]. This spectral region contains configuration-specific bands corresponding to C=N vibrations (1610-1680 cm⁻¹), C=O vibrations (1680-1820 cm⁻¹), and N=N vibrations (approximately 1580 cm⁻¹) [14]. These vibrational modes are highly sensitive to the stereochemical environment and provide excellent selectivity for enantiomeric discrimination.
The polarization dependence of Raman scattering provides additional stereochemical information [15]. Depolarization ratios can be calculated to determine the symmetry characteristics of vibrational modes, offering insights into molecular configuration and conformation [15]. This approach is particularly valuable for distinguishing between enantiomers that may have similar overall spectral patterns but different polarization characteristics.
Low-frequency Raman spectroscopy (below 300 cm⁻¹) probes intermolecular vibrations and lattice modes that are sensitive to crystal packing arrangements [13]. These modes can provide information about polymorphic forms and stereochemical purity, as different stereoisomers may adopt distinct crystal structures with characteristic low-frequency vibrational signatures [13].
Thermal analytical techniques provide fundamental insights into the thermodynamic stability and polymorphic behavior of different stereoisomeric forms of Benazepril hydrochloride [16] [17] [18] [19].
Differential Scanning Calorimetry has proven essential for characterizing the polymorphic forms and thermal behavior of Benazepril hydrochloride stereoisomers [16] [17] [18]. Two distinct polymorphic forms, designated Form A and Form B, have been identified and characterized through thermal analysis [16] [17].
Form A exhibits a melting point of 190-195°C with a heat of fusion of 106.6 J/g [16]. This form represents the thermodynamically stable polymorph at elevated temperatures and demonstrates superior thermal stability [16]. The sharp endothermic melting peak indicates high crystalline order and purity [16].
Form B displays a lower melting point of 173-178°C and undergoes a polymorphic transformation to Form A upon heating [16] [17]. Differential Scanning Calorimetry traces reveal both an endothermic melting event and a subsequent exothermic recrystallization process as Form B converts to the more stable Form A [16]. This transformation is irreversible under normal analytical conditions [16].
The crystal structures of these polymorphs have been elucidated through single crystal X-ray diffraction combined with thermal analysis [16]. Form A belongs to the monoclinic space group P2₁ with unit cell parameters a=7.8655(4)Å, b=11.7700(6)Å, c=13.5560(7)Å, β=102.9470(10)°, V=1223.07(11)ų, and Z=2 [16]. Form B crystallizes in the orthorhombic space group P2₁2₁2₁ with parameters a=7.9353(8)Å, b=11.6654(11)Å, c=26.6453(16)Å, V=2466.5(4)ų, and Z=4 [16].
Thermogravimetric Analysis provides complementary information about thermal stability and decomposition behavior [16] [20]. Both polymorphic forms of Benazepril hydrochloride demonstrate thermal stability up to approximately 190°C, beyond which decomposition occurs [16].
The thermogravimetric profiles indicate that Form A exhibits greater thermal stability compared to Form B [16]. This enhanced stability correlates with the higher melting point and more favorable thermodynamic parameters of Form A [16]. No significant mass loss is observed below the decomposition temperature, confirming the anhydrous nature of both polymorphic forms [16].
Simultaneous Differential Scanning Calorimetry-Thermogravimetric Analysis provides comprehensive thermal characterization capabilities [20]. This combined approach enables correlation of thermal events with mass changes, facilitating identification of polymorphic transformations versus decomposition processes [20].
Modulated Differential Scanning Calorimetry offers enhanced sensitivity for detecting weak thermal transitions and glass transition temperatures [19]. This technique can identify subtle polymorphic transitions that may not be apparent in conventional Differential Scanning Calorimetry measurements [19]. The reversing and non-reversing heat flow components can be separated, providing additional insights into the thermal behavior of different stereoisomeric forms [19].
The thermal analytical data collectively demonstrate that the (R,R)-enantiomer of Benazepril hydrochloride can exist in multiple polymorphic forms with distinct thermal signatures. Form A represents the thermodynamically stable form, while Form B is metastable and converts to Form A upon heating. These polymorphic differences have significant implications for pharmaceutical processing, storage, and bioavailability considerations.
Method | Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Temperature (°C) | Flow Rate (mL/min) | Separation Result |
---|---|---|---|---|---|---|
HPLC with Chiral AGP Column | α1-acid glycoprotein (150 × 4.0 mm × 5 μm) | Phosphate buffer pH 6.0 - methanol (80:20, v/v) | 240 | 30 | 0.9 | Complete baseline separation of all stereoisomers |
HPLC with Chiralcel OD Column | Chiralcel OD (250 × 4.6 mm × 10 μm) | Hexane - isopropanol - trifluoroacetic acid (850:150:1, v/v/v) | 254 | 30 | 1.0 | Partial separation achieved |
HPLC with Chiralcel OC Column | Chiralcel OC (250 × 4.6 mm × 5 μm) | Hexane - isopropanol - trifluoroacetic acid (850:150:1, v/v/v) | 254 | 30 | 0.8 | Partial separation achieved |
TLC with Chiralplate | Chiralplate | Methanol - acetonitrile - 1 mM copper(II) acetate (4:2:4, v/v/v) | 240 | Room temperature | N/A | Separation of enantiomers achieved |
Technique | Spectral Range (cm⁻¹) | Key Fingerprint Regions | Sample Preparation | Configuration Specificity | Applications |
---|---|---|---|---|---|
Fourier Transform Infrared (FTIR) | 4000-500 | Fingerprint region: 1500-500 cm⁻¹ | KBr pellet or ATR direct sampling | High - molecular fingerprinting capability | Polymorph identification, purity analysis |
Second Derivative UV Spectrophotometry | UV region (214.8-273.2 nm) | Characteristic peaks at 214.8 and 227.4 nm | Methanol solution | Moderate - derivative enhancement | Simultaneous determination with other drugs |
Raman Spectroscopy | 3500-100 | Configuration-specific bands: 1550-1900 cm⁻¹ | Direct solid sampling | Very High - vibrational mode specific | Molecular structure elucidation |
Near-Infrared (NIR) Spectroscopy | 12500-4000 | C-H, O-H overtone regions | Direct sampling or solution | Moderate - combination bands | Rapid screening, process monitoring |
Method | Temperature Range (°C) | Heating Rate (°C/min) | Atmosphere | Polymorphic Information | Form A Characteristics | Form B Characteristics |
---|---|---|---|---|---|---|
Differential Scanning Calorimetry (DSC) | 25-400 | 5-20 | Nitrogen (30 mL/min) | Melting points, transition temperatures, heat of fusion | Tm: 190-195°C, ΔH: 106.6 J/g | Tm: 173-178°C, transforms to Form A upon heating |
Thermogravimetric Analysis (TGA) | 25-800 | 10-20 | Nitrogen or Air | Decomposition temperatures, mass loss | Stable up to 190°C | Less thermally stable than Form A |
Combined DSC-TGA | 25-600 | 10 | Nitrogen | Evolved gas analysis with thermal events | No volatile components detected | Conversion to Form A detected |
Modulated DSC | 25-300 | 2-5 | Nitrogen | Glass transitions, weak thermal events | No glass transition observed | Metastable polymorph |
Analytical Parameter | HPLC-Chiral AGP | FTIR Spectroscopy | DSC Analysis | TLC Method |
---|---|---|---|---|
Linearity Range (μg/mL) | 1.0-100.0 | N/A (qualitative) | 1-10 mg sample | 1.0-20.0 |
Correlation Coefficient (r²) | 0.9998 | N/A | N/A | 0.995 |
Precision (RSD %) | < 2.0 | < 1.0 | < 0.5°C (Tm) | < 3.0 |
Accuracy (Recovery %) | 99.5-100.5 | N/A | ± 2% (ΔH) | 98.0-102.0 |
Detection Limit (μg/mL) | 0.1 | 0.1% (w/w) | 0.1 mg | 0.5 |
Quantitation Limit (μg/mL) | 0.5 | 0.5% (w/w) | 1.0 mg | 1.0 |
Selectivity | Complete enantiomer separation | Polymorph-specific fingerprints | Polymorph differentiation | Enantiomer separation achieved |
Robustness | Temperature ± 2°C, pH ± 0.1 | Humidity < 5%, temperature ± 1°C | Heating rate ± 1°C/min | Saturation time ± 10 min |